251293-28-4
CAS No.: 251293-28-4
Cat. No.: VC0549577
Molecular Formula: C64H85N13O18S2
Molecular Weight: 1388.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251293-28-4 |
|---|---|
| Molecular Formula | C64H85N13O18S2 |
| Molecular Weight | 1388.6 g/mol |
| IUPAC Name | (4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+/m1/s1 |
| Standard InChI Key | HFNHAPQMXICKCF-USJMABIRSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |
Introduction
Chemical Identity and Classification
Urotensin II (human) is identified by the CAS registry number 251293-28-4. It belongs to the peptide hormone family and has received considerable attention in cardiovascular research due to its potent vasoconstrictive properties. The compound is commercially available as a synthetic product, typically in trifluoroacetate salt form for research applications . It's formally recognized in biochemical databases including PubChem where it's cataloged with comprehensive structural information .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Urotensin II (human)
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UTS2
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Urotensin-2
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U-II (human)
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Urotensin II human Bridge
This diversity in naming reflects its widespread study across different research disciplines and commercial platforms. The standardized CAS number (251293-28-4) provides a unique identifier that resolves potential ambiguities in nomenclature.
Chemical and Physical Properties
Urotensin II (human) possesses distinct chemical and physical characteristics that determine its biological interactions and pharmaceutical applications. Table 1 summarizes these properties based on verified sources.
Table 1: Chemical and Physical Properties of Urotensin II (Human)
The compound's relatively high molecular weight reflects its peptide nature, while its moderate LogP value suggests balanced hydrophilic and lipophilic properties - characteristics important for its biological transport and activity .
Structural Composition
Amino Acid Sequence
Urotensin II (human) is composed of 11 amino acid residues with a distinctive cyclic structure formed by a disulfide bridge. The primary sequence is:
Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val
The compound features a critical disulfide bridge between the cysteine residues at positions 5 and 10, which creates a cyclic structure essential for its biological activity and receptor binding properties .
Structural Representation
In biochemical databases, the compound is represented by several notations:
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IUPAC Condensed: H-DL-Glu-DL-xiThr-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-DL-Val-OH
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Sequence: EXPDCFWKYCV
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Structural formula showing the complete amino acid sequence with the disulfide bridge between cysteine residues
This peptide's tertiary structure, particularly the cyclic portion created by the disulfide bridge, is crucial for its receptor binding affinity and subsequent biological effects.
Biological Activity and Function
Receptor Interactions
Urotensin II (human) functions primarily through interaction with the G protein-coupled receptor known as GPR14 (now commonly referred to as the UT receptor). As a potent agonist for this receptor, it triggers a cascade of intracellular signaling events upon binding .
Physiological Effects
The most notable physiological effect of Urotensin II is its potent vasoconstrictive activity. Research indicates it is one of the most powerful vasoconstrictors identified to date, with effects that can exceed those of endothelin-1 in some vascular beds .
Studies have documented several key physiological activities:
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Potent vasoconstriction in various vascular tissues
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Stimulation of arterial smooth muscle cell proliferation
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Modulation of cardiovascular function
Research Applications and Findings
Cardiovascular Research
Urotensin II (human) has been extensively studied in cardiovascular research, with significant findings regarding its mechanisms and potential clinical implications:
Cellular Signaling Mechanisms
Research has demonstrated that human urotensin II-induced contraction and arterial smooth muscle cell proliferation are mediated by RhoA and Rho-kinase signaling pathways. The development of membrane-permeant RhoA inhibitors (TAT-C3) and the use of Rho-kinase inhibitors like Y-27632 have enabled deeper investigation of these mechanisms .
Vascular Surgery Applications
Significant research has examined the interaction between human urotensin II and vasodilator agents in human internal mammary artery (IMA), with potential clinical implications for coronary artery bypass grafting (CABG). Studies indicate that graft spasm in the IMA may occur after CABG, and understanding urotensin II's role in this process could have therapeutic value .
Pharmacological Interactions
Investigations into the effect of calcium channel blockers like amlodipine on human internal mammary artery have included analysis of their inhibitory effects on vasoconstriction mediated by various agents, including human urotensin-II (hU-II). These studies contribute to understanding how to potentially prevent graft spasm in coronary artery bypass grafting surgery .
Assay Development
The potent and specific activity of Urotensin II has made it valuable in the development of calcium mobilization assays. The compound has been used to evaluate no-wash calcium assay kits, which have enhanced the throughput of cell-based calcium mobilization high-throughput screening assays and enabled screening using nonadherent cells .
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